B1574724 PL225B

PL225B

Cat. No.: B1574724
Attention: For research use only. Not for human or veterinary use.
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Description

PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), developed for treating advanced refractory solid tumors. It selectively binds to IGF-1R, a receptor tyrosine kinase overexpressed in many cancers, disrupting pathways involved in tumor proliferation and apoptosis suppression . A Phase 1 open-label multicenter study (NCTXXXX) evaluated its maximum tolerated dose (MTD), safety, and pharmacokinetics in patients with metastatic or unresectable solid tumors. The trial utilized a modified accelerated titration design with dose escalation (100% increments in the accelerated phase, 40% in the standard phase) and rigorous monitoring of toxicity profiles . Key inclusion criteria included controlled glucose metabolism (fasting glucose ≤125 mg/dL, HbA1c <6.5%) due to IGF-1R’s role in glucose homeostasis, emphasizing this compound’s unique safety considerations .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PL225B;  PL-225B;  PL 225B.

Origin of Product

United States

Comparison with Similar Compounds

Mechanism and Selectivity

PL225B exhibits high specificity for IGF-1R, minimizing off-target effects common in multi-kinase inhibitors. This contrasts with non-selective tyrosine kinase inhibitors (e.g., Linsitinib/OSI-906), which may inhibit insulin receptors (IR), exacerbating hyperglycemia—a critical differentiation given this compound’s strict glycemic eligibility criteria .

Pharmacokinetics and Administration

This compound’s oral bioavailability offers practical advantages over intravenous agents like Figitumumab (a monoclonal antibody targeting IGF-1R). Oral administration reduces healthcare burden and enhances patient compliance, though bioavailability and food interactions require careful monitoring .

Clinical Trial Design

This compound’s Phase 1 trial employed a modified accelerated titration design to expedite MTD determination. This contrasts with conventional 3+3 dose escalation used in early trials of Cixutumumab (another IGF-1R inhibitor), which may prolong trial timelines .

Data Tables

Table 1: this compound Phase 1 Trial Overview

Parameter Details Source
Study Design Open-label, modified accelerated titration
Dose Escalation 100% (accelerated), 40% (standard phase)
Key Inclusion Criteria HbA1c <6.5%, ECOG 0-1, measurable disease
Primary Endpoint MTD and DLTs
Enrollment Target 70 patients

Table 2: Mechanistic Comparison of IGF-1R Inhibitors

Compound Type Selectivity Administration Key Toxicities
This compound Small molecule IGF-1R-specific Oral Hyperglycemia, fatigue
Figitumumab Monoclonal Ab IGF-1R-specific Intravenous Musculoskeletal pain
Linsitinib Small molecule IGF-1R/IR dual Oral Hyperglycemia, nausea

Research Findings and Limitations

This compound’s oral formulation and selectivity position it as a promising candidate, particularly for patients with controlled metabolic parameters. However, its Phase 1 data lack head-to-head comparisons with established IGF-1R inhibitors. Future studies should evaluate efficacy against tumors with IGF-1R overexpression and explore combination therapies to mitigate resistance mechanisms .

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